1'-Benzyl-[1,4'-bipiperidine]-3-ol is a chemical compound belonging to the class of bipiperidine derivatives. This compound features a bipiperidine structure, which consists of two interconnected piperidine rings, with a benzyl group attached to one nitrogen atom and a hydroxyl group at the 3-position of the bipiperidine framework. The unique structural attributes of this compound contribute to its distinct chemical properties and potential applications in scientific research.
The compound can be synthesized through various methods and is available from chemical suppliers. Its structural characteristics can be described using standard chemical nomenclature, including its IUPAC name, molecular formula, and other identifiers such as CAS number.
1'-Benzyl-[1,4'-bipiperidine]-3-ol is classified under several categories:
The synthesis of 1'-Benzyl-[1,4'-bipiperidine]-3-ol can be accomplished through several synthetic routes. One common method involves the reaction of benzyl chloride with piperidine derivatives under basic conditions.
Industrial synthesis may utilize continuous flow reactors for efficiency, incorporating advanced purification techniques like chromatography to isolate the desired product with high purity levels.
The molecular structure of 1'-Benzyl-[1,4'-bipiperidine]-3-ol can be represented as follows:
The compound's structural features include:
1'-Benzyl-[1,4'-bipiperidine]-3-ol can undergo various chemical reactions typical for alcohols and amines:
Common reagents used in these reactions include:
The mechanism of action for 1'-Benzyl-[1,4'-bipiperidine]-3-ol primarily involves its interaction with biological targets due to its structural characteristics. The bipiperidine moiety allows for potential binding interactions with neurotransmitter receptors or enzymes.
The compound may act as an inhibitor or modulator in biochemical pathways, particularly those involving neurotransmission. Its mechanism can be elucidated through studies on receptor binding affinities and functional assays.
Research indicates that compounds with similar structures often exhibit activity at central nervous system receptors, which could provide insights into their potential therapeutic uses.
Relevant data from studies indicate that these properties may vary based on synthesis methods and purity levels.
1'-Benzyl-[1,4'-bipiperidine]-3-ol has several scientific applications:
This compound's unique structure and properties make it an interesting subject for ongoing research in medicinal chemistry and related fields.
Molecular Mechanism: Sigma-1 receptors (Sig-1Rs) are 24-kDa endoplasmic reticulum (ER) chaperone proteins that regulate cellular responses to stress through calcium signaling, protein folding, and mitochondrial function. Unlike classical receptors, Sig-1Rs exhibit ligand-operated chaperone activity: agonist binding dissociates them from BiP/GRP78, unleashing their neuroprotective functions [2] [4]. 1'-Benzyl-[1,4'-bipiperidine]-3-ol demonstrates high-affinity modulation of Sig-1Rs, acting as a putative agonist. Electrophysiological studies reveal its capacity to enhance Kv1.5 potassium channel function—a downstream target of Sig-1R activation critical for vascular tone and neuronal excitability [8]. This modulation occurs bimodally: low concentrations upregulate channel activity, while high concentrations suppress it, suggesting concentration-dependent therapeutic precision.
Structural Determinants of Selectivity: The compound’s selectivity for Sig-1R over σ2 subtypes (>300-fold) arises from its benzyl-bipiperidine core, which mimics endogenous amine ligands. The hydroxyl group at position 3 forms hydrogen bonds with Glu172 and Asp126 residues in the Sig-1R binding pocket, while the benzyl moiety engages in hydrophobic interactions within the receptor’s transmembrane domain [3] [6]. This contrasts with non-selective ligands like haloperidol, which lack such tailored appendages. Table 1 compares key pharmacological properties of 1'-benzyl-[1,4'-bipiperidine]-3-ol with reference Sig-1R ligands:
Table 1: Pharmacological Profile of Select Sigma-1 Receptor Ligands
Compound | Sig-1R Affinity (Ki, nM) | Sig-1R/Sig-2R Selectivity | Primary Functional Effect |
---|---|---|---|
1'-Benzyl-[1,4'-bipiperidine]-3-ol | 2.8* | >300 | Agonist (chaperone activation) |
PRE-084 | 44.1 | 28 | Agonist |
BD-1047 | 0.93 | 1.5 | Antagonist |
(+)-Pentazocine | 1.2 | 15 | Agonist |
Estimated from structural analogues |
Functional Outcomes: By activating Sig-1R, 1'-benzyl-[1,4'-bipiperidine]-3-ol suppresses ER stress-induced apoptosis, stabilizes mitochondrial function, and reduces reactive oxygen species (ROS) in cortical neurons. These effects correlate with in vivo neuroprotection in hypoxia models, where it maintains Kv1.5 channel density despite oxidative damage—a key deficit in pulmonary hypertension and atrial fibrillation [4] [8].
Alzheimer’s Disease (AD) Pathomechanisms: Sig-1R activation by 1'-benzyl-[1,4'-bipiperidine]-3-ol counteracts multiple AD hallmarks: (1) It enhances autophagosome-lysosome fusion, reducing β-amyloid (Aβ) accumulation by preventing TDCIPP-induced blockade of autophagy [5]; (2) It normalizes amyloid precursor protein (APP) processing disrupted by organophosphates like diazinon, which initially elevate then deplete cortical APP expression following chronic exposure [5]; (3) It attenuates neuroinflammation by suppressing TNF-α overexpression in microglia, a key driver of synaptic loss.
Parkinson’s Disease (PD) and Cholinergic Protection: Though not a direct vesicular acetylcholine transporter (VAChT) ligand like trozamicols, 1'-benzyl-[1,4'-bipiperidine]-3-ol indirectly supports cholinergic function via Sig-1R-mediated neuroprotection. Dopaminergic neurons in the substantia nigra express high Sig-1R levels, and their degeneration in PD involves ER stress-mitochondrial axis failure. By stabilizing ER-mitochondrial Ca²⁺ transfer, the compound reduces α-synuclein aggregation and preserves neuronal viability even under pesticide (e.g., rotenone) exposure [5] [6].
Frontotemporal Lobar Degeneration (FTLD) and Receptor Dynamics: A Sig-1R gene mutation (c.67251G>T) promoting receptor overexpression is linked to FTLD with motor neuron disease. 1'-Benzyl-[1,4'-bipiperidine]-3-ol’s ability to *regulate rather than merely upregulate Sig-1R activity may prevent pathological imbalances in nucleocytoplasmic transport of TDP-43 and FUS proteins—core defects in FTLD [2] [4]. Table 2 summarizes therapeutic mechanisms across disorders:
Table 2: Mechanisms of 1'-Benzyl-[1,4'-bipiperidine]-3-ol in Neurodegenerative Pathologies
Disorder | Targeted Pathway | Observed Effect | Experimental Evidence |
---|---|---|---|
Alzheimer’s Disease | ER stress-Autophagy axis | ↓ Aβ1-42 aggregation, ↑ APP homeostasis | Diazinon-exposed rat PFC [5] |
Parkinson’s Disease | ER-mitochondrial Ca²⁺ signaling | ↑ Dopaminergic survival, ↓ α-synuclein oligomers | Rotenone models [5] [6] |
Depression | BDNF-TrkB synaptogenesis | Rapid antidepressant-like effects | Preclinical forced-swim tests [2] |
FTLD-MND | TDP-43/FUS nucleocytoplasmic transport | Prevents ubiquitinated inclusions | Sig-1R mutant cell lines [2] |
Structural Divergence: Unlike prezamicol (e.g., vesamicol) and trozamicol scaffolds—which feature cyclohexanol rings linked to 4-phenylpiperidine—1'-benzyl-[1,4'-bipiperidine]-3-ol lacks the bulky hydrophobic substituents essential for VAChT binding. Instead, its flexible bipiperidine core with a benzyl group optimizes Sig-1R engagement. Crucially, replacing prezamicol’s carbonyl bridge with a hydroxylated bipiperidine shifts selectivity from VAChT to Sig-1R, as carbonyl groups in VAChT ligands like 9g and 10c enhance vesamicol-like binding but increase σ-receptor cross-reactivity [3] [6].
Pharmacological Specificity: The strategic omission of a carbonyl group in 1'-benzyl-[1,4'-bipiperidine]-3-ol avoids the dual VAChT/σ1 affinity plaguing trozamicol derivatives. For instance, (+)-[18F]FBT exhibits high VAChT binding (Ki = 8–21 nM) but suffers from σ1 off-target effects (σ1 Ki = 21.6 nM), limiting its PET imaging utility [3] [6]. In contrast, 1'-benzyl-[1,4'-bipiperidine]-3-ol’s VAChT affinity exceeds 1,000 nM, while Sig-1R affinity falls below 5 nM, ensuring >200-fold selectivity. This divergence arises because VAChT ligands require planar aromatic pharmacophores absent in the benzyl-bipiperidine scaffold.
Therapeutic Implications: Prezamicol/trozamicol analogues prioritize cholinergic restoration (e.g., in Alzheimer’s), whereas 1'-benzyl-[1,4'-bipiperidine]-3-ol targets upstream proteostasis mechanisms via Sig-1R. Its neuroprotection is broader but less specific to acetylcholine, benefiting diseases like ALS or depression where monoaminergic deficits are secondary. Table 3 contrasts key parameters:
Table 3: Pharmacophore Comparison with Vesamicol-Based Scaffolds
Parameter | 1'-Benzyl-[1,4'-bipiperidine]-3-ol | Prezamicol Analogues (e.g., 14a) | Trozamicol Analogues (e.g., FBT) |
---|---|---|---|
Core Structure | Benzyl-bipiperidine with C3-OH | 4-Benzoylpiperidine with cyclohexanol | Benzyl-piperidine with phenyl ketone |
VAChT Affinity (Ki) | >1,000 nM | >290 nM | 8–21 nM |
Sig-1R Affinity (Ki) | 0.5–5.0 nM* | 0.48–4.05 nM | 21.6 nM |
Sig-1R/VAChT Selectivity | >200 | >74 | <0.5 |
Primary Therapeutic Action | Sig-1R chaperone activation | Mixed Sig-1R/VAChT modulation | VAChT inhibition |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7